molecular formula C25H22O10 B3418615 Silibinin CAS No. 1265089-69-7

Silibinin

货号 B3418615
CAS 编号: 1265089-69-7
分子量: 482.4 g/mol
InChI 键: SEBFKMXJBCUCAI-HKTJVKLFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silibinin, also known as silybin, is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . It contains a mixture of flavonolignans consisting of silibinin, isosilibinin, silychristin, silidianin, and others . Silibinin is a flavonolignan with hepatoprotective effects used to treat toxic liver damage and as an adjunct in the management of chronic conditions such as cirrhosis and hepatitis .


Synthesis Analysis

Modified on the basis of the silibinin and 2,3-DHS scaffold, 20 novel carbamate derivatives were successfully designed, synthesized, and evaluated against four human cancer cell lines .


Molecular Structure Analysis

Silibinin’s structure consists of two main units. The first is based on a taxifolin, the second a phenyllpropanoid unit, which in this case is conyferil alcohol. These two units are linked together into one structure by an oxeran ring .


Chemical Reactions Analysis

Silibinin has been shown to exhibit anticancer activity against several types of cancers, including liver, lungs, breast, prostate, colorectal, skin, and bladder cancers . Its multifaceted mechanisms of action contribute to its therapeutic effects .


Physical And Chemical Properties Analysis

Silibinin is a flavonolignan derived from milk thistle (Silybum marianum) that possesses antioxidant, antineoplastic, and hepatoprotective properties . It can be classified as a polyphenol, an aromatic ether, a benzodioxine, and a secondary alpha-hydroxy ketone .

科学研究应用

Cancer Treatment

Silibinin has been found to possess strong anti-cancer activity against several types of human cancers . It exhibits anticancer activity against liver, lungs, breast, prostate, colorectal, skin, and bladder cancers . Silibinin exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . It can inhibit the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis .

Pancreatic Cancer Treatment

Silibinin has shown potential in treating pancreatic cancer. It inhibits extracellular signaling-regulated kinase (ERK) and serine/threonine protein kinase (AKT) in human pancreatic cancer cells .

Antidiabetic Efficacy

Silibinin has considerable therapeutic potential for the treatment of diabetes through anti-inflammatory, antioxidant, and immunomodulatory properties . Administration of silibinin-loaded liposomes to diabetic rats lowered glucose levels, increased insulin levels, and improved pancreatic islet architecture .

Treatment of Gallbladder and Hepatic Diseases

Traditionally, Silibinin has been used for the treatment of gallbladder and hepatic diseases . It improves glycemic homeostasis by improving the activity of pancreatic β-cells, increasing insulin sensitivity of liver and muscle cells, and decreasing lipid deposition in adipocytes .

Treatment of Mushroom Poisoning

One of the most important clinically relevant applications of silibinin is the treatment of mushroom poisoning with Amanita phalloides .

Therapy for Liver Cirrhosis

Clinical studies favor a role for silymarin (of which silibinin is a major active constituent) in liver cirrhosis therapy .

Adjuvant Therapy for Alcoholic Liver Disease

An adjuvant therapy with silymarin is highly recommended in alcoholic liver disease .

Treatment of Lipotoxic Injury in Fatty Liver Diseases

Silibinin is currently clinically employed to treat lipotoxic injury in fatty liver diseases .

These applications highlight the diverse therapeutic potential of Silibinin. However, more extensive clinical studies are necessary to fully establish the efficacy, optimal dosage, and long-term effects of Silibinin in these treatments .

作用机制

Target of Action

Silibinin, a natural lignan, is the major active constituent of silymarin, a standardized extract of the milk thistle seeds . It has been found to possess strong anti-cancer activity against several types of human cancers . The key targets of silibinin include various oncogenic pathways, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK . It also targets signaling molecules involved in the regulation of epithelial-to-mesenchymal transition, proteases activation, adhesion, motility, invasiveness, and the supportive tumor-microenvironment components .

Mode of Action

Silibinin exerts its effects through a multifaceted mechanism of action. It can inhibit the activation of various oncogenic pathways, thereby suppressing cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis . It also exerts antioxidant, anti-inflammatory, anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic activities . Furthermore, silibinin has been shown to modulate multiple signaling pathways involved in cancer development and progression .

Biochemical Pathways

Silibinin affects several biochemical pathways. It inhibits the activation of PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways, which are involved in cell proliferation and survival . It also influences the transforming Growth Factor beta (TGFβ), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), and NF-κB (nuclear factor-kappa B) pathways . These pathways are crucial to the anti-cancer activity of silibinin in cancer prevention, disease progression/recurrence, and reversal of drug resistance .

Pharmacokinetics

Pharmacokinetic studies have shown that silibinin is absorbed by the oral route and that it distributes into the alimentary tract (liver, stomach, intestine, pancreas) . It is mainly excreted as metabolites in the bile, and is subject to enterohepatic circulation . The peak levels of free silibinin were observed at 0.5 h after administration in liver, lung, stomach, and pancreas . The levels of both free and conjugated silibinin declined after 0.5 or 1 h in an exponential fashion with an elimination half-life (t½) of 57–127 min for free and 45–94 min for conjugated silibinin in different tissues .

Result of Action

Silibinin exerts a direct inhibitory effect on various factors involved in cell division and proliferation, including metalloproteinases (MMPs), anti-apoptosis proteins such as Bcl-2, growth factors such as Flt, VEGF, AR, PSA, and IGF, cell mitogen controllers such as PI3K, Akt, MAPK, cell cycle regulators such as the CDK family and pSTAT3 . It also induces apoptosis and autophagy by up-regulating the expression of Bax, Caspase-3, Atg5, Atg7 and BECN1 and down-regulating Bcl-2 .

Action Environment

The action of silibinin can be influenced by environmental factors. For instance, silibinin could inhibit cell proliferation by increasing the intracellular Ca2+ concentration . This increase in intracellular Ca2+ appears to have a critical role in regulating cell death mediated by a calpain-dependent pathway and in inducing the generation of reactive oxygen species (ROS) . Therefore, the cellular environment and the presence of certain ions can significantly influence the action, efficacy, and stability of silibinin .

安全和危害

Silibinin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

属性

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-HKTJVKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026018
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silibinin

CAS RN

22888-70-6, 65666-07-1, 36804-17-8, 802918-57-6
Record name Silybin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22888-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silibinin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022888706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silibinin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silymarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Silybin (mixture of Silybin A and Silybin B)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 802918-57-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILIBININ A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33X338MNE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silibinin
Reactant of Route 2
Silibinin
Reactant of Route 3
Silibinin
Reactant of Route 4
Silibinin
Reactant of Route 5
Silibinin
Reactant of Route 6
Silibinin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。